5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide is a unique heterocyclic compound that is part of the 1,2,4-triazole family . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide, has been the subject of extensive research . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .Molecular Structure Analysis
The molecular formula of 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide is C10H11N5O, and it has a molecular weight of 217.23 . The 1,2,4-triazole ring in its structure allows it to bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
1,2,4-Triazoles, including 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .Physical And Chemical Properties Analysis
5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide is a solid substance that should be stored at room temperature . Its physical state, molecular weight, and molecular formula have been identified .Scientific Research Applications
- Application : 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide has demonstrated potential as an anticancer agent. Researchers have explored its cytotoxic effects against cancer cells, evaluating parameters such as GI50 (inhibiting 50% net cell growth), TGI (total inhibition), and LC50 (50% net cell death) .
- Application : 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide may serve as an antimicrobial agent due to its structural features .
- Application : The compound’s unique structure makes it suitable for organic catalysts and materials research .
- Application : Researchers continue to explore novel synthetic methodologies for accessing 1,2,4-triazole-containing scaffolds, including those based on 3-amino-1,2,4-triazole .
Anticancer Activity
Antimicrobial Properties
Materials Science and Organic Catalysts
Thermal Stability and Density Enhancement
Drug Discovery Studies
Structural Diversity and Regioselectivity
Mechanism of Action
Target of action
1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of action
1,2,4-triazoles in general are known to interact with their targets through hydrogen bonding and dipole interactions .
Biochemical pathways
1,2,4-triazoles have been found to exhibit a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of action
1,2,4-triazoles have been found to exhibit a wide range of potential pharmaceutical activities .
Future Directions
The 1,2,4-triazole-containing scaffolds, including 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide, have shown significant potential in pharmaceutical applications . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
3-amino-N-benzyl-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10-13-8(14-15-10)9(16)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIWQVIVNXXLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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